A Comprehensive Technical Guide to the Spectroscopic Characterization of 5-(2-Formylphenyl)-2-furoic Acid
A Comprehensive Technical Guide to the Spectroscopic Characterization of 5-(2-Formylphenyl)-2-furoic Acid
Foreword: The Analytical Imperative for Bifunctional Molecules
In the landscape of modern drug discovery and materials science, molecules possessing multiple, distinct functional groups serve as invaluable scaffolds and intermediates. 5-(2-Formylphenyl)-2-furoic acid is a prime example of such a molecule, incorporating a carboxylic acid, an aromatic aldehyde, and a heteroaromatic furan-phenyl system. This unique combination offers multiple reaction sites for derivatization, making it a compound of significant interest. However, its utility is predicated on absolute certainty of its structure and purity. This guide provides a comprehensive, multi-technique spectroscopic protocol for the definitive characterization of 5-(2-Formylphenyl)-2-furoic acid, grounded in first principles and field-proven methodologies. The objective is not merely to present data, but to build a self-validating analytical narrative that ensures the highest degree of scientific integrity.
Foundational Strategy: A Multi-Modal Spectroscopic Approach
No single analytical technique can provide a complete structural picture. A robust characterization of 5-(2-Formylphenyl)-2-furoic acid necessitates a synergistic approach, where the strengths of one technique compensate for the ambiguities of another. Our strategy integrates Nuclear Magnetic Resonance (NMR) for mapping the carbon-hydrogen framework, Infrared (IR) Spectroscopy for functional group identification, Mass Spectrometry (MS) for molecular weight and fragmentation analysis, and UV-Visible (UV-Vis) Spectroscopy for probing the electronic system.
Caption: Structure of 5-(2-Formylphenyl)-2-furoic acid with atom numbering for NMR.
Predicted ¹³C NMR Spectrum and Interpretation (100 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon atoms and identifies the key carbonyl carbons, which have highly characteristic chemical shifts. [1]
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~192.0 | C-7 (CHO) | Aromatic aldehyde carbonyl carbon, highly deshielded. [1] |
| ~160.0 | C-12 (COOH) | Carboxylic acid carbonyl carbon. [2] |
| ~150 - 120 | C-1, C-2, C-5, C-6, C-8, C-9, C-10, C-11 | Aromatic and furan carbons in a complex region. |
| ~120 - 110 | C-3, C-4 | Furan carbons, typically appear in this region. [2]|
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes (stretching, bending).
Causality of Experimental Choices
Attenuated Total Reflectance (ATR) is the preferred sampling method over KBr pellets. It requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by ensuring excellent contact between the sample and the IR beam.
Experimental Protocol: ATR-IR Analysis
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Background Scan: Record a background spectrum of the clean ATR crystal.
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Sample Application: Place a small amount (1-2 mg) of the solid 5-(2-Formylphenyl)-2-furoic acid onto the ATR crystal.
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Acquisition: Apply pressure using the anvil to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.
Predicted IR Spectrum and Interpretation
The IR spectrum will be dominated by absorptions from the carboxylic acid and aldehyde groups. The conjugation of these groups with the aromatic system will slightly lower their stretching frequencies compared to their saturated counterparts. [1][3]
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
|---|---|---|---|
| 3300 - 2400 | Broad, Strong | O-H stretch | Carboxylic Acid (H-bonded) |
| 3100 - 3000 | Medium | C-H stretch | Aromatic (Aryl & Furan) |
| 2850 & 2750 | Weak-Medium | C-H stretch | Aldehyde (Fermi resonance doublet) [3] |
| ~1705 | Strong, Sharp | C=O stretch | Aromatic Aldehyde [1] |
| ~1685 | Strong, Sharp | C=O stretch | Conjugated Carboxylic Acid |
| 1600 - 1450 | Medium | C=C stretch | Aromatic Rings (Phenyl & Furan) |
| 1300 - 1000 | Strong | C-O stretch | Carboxylic Acid & Furan Ether |
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Mass spectrometry provides the exact molecular weight of a compound, which is critical for confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) is essential as it can distinguish between compounds with the same nominal mass but different elemental formulas.
Causality of Experimental Choices
Electrospray Ionization (ESI) is the ideal ionization technique for this molecule because the carboxylic acid group is easily deprotonated in negative ion mode ([M-H]⁻) and can be protonated in positive ion mode ([M+H]⁺), yielding strong signals with minimal fragmentation. A Time-of-Flight (TOF) or Orbitrap analyzer provides the high mass accuracy required for formula determination.
Experimental Protocol: ESI-HRMS
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Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
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Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.
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Data Analysis: Determine the accurate mass of the molecular ions and compare it to the theoretical mass to confirm the elemental formula (C₁₂H₈O₄).
Predicted Mass Spectrum and Interpretation
| Mode | Predicted Ion | Theoretical m/z | Rationale |
| Negative | [M-H]⁻ | 215.0344 | Loss of the acidic proton from the carboxylic acid. |
| Positive | [M+H]⁺ | 217.0495 | Protonation of a carbonyl oxygen or the furan oxygen. |
Further analysis using tandem MS (MS/MS) could reveal characteristic fragmentation patterns, such as the loss of water (H₂O), carbon monoxide (CO), or carbon dioxide (CO₂), providing additional structural validation. [4]
UV-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extensive π-conjugated system of 5-(2-Formylphenyl)-2-furoic acid, spanning both aromatic rings and the carbonyl groups, is expected to result in strong absorption in the UV region.
Experimental Protocol: UV-Vis Analysis
-
Solvent Selection: Use a UV-transparent solvent such as ethanol or acetonitrile.
-
Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the compound.
-
Acquisition: Record the absorbance spectrum from approximately 200 to 400 nm against a solvent blank.
Predicted UV-Vis Spectrum and Interpretation
The spectrum is expected to show one or more strong absorption bands. The substitution of a phenyl group onto the furan ring causes a significant bathochromic (red) shift compared to unsubstituted 2-furoic acid. [5]The presence of the formyl and carboxyl auxochromes will further influence the position and intensity of the absorption maximum (λ_max). The primary absorption is likely due to π → π* transitions within the conjugated system. For comparison, 2-furoic acid has a λ_max around 240-250 nm;[5][6] the extended conjugation in the target molecule is expected to shift this well above 280 nm.
Summary and Conclusion
The combination of these spectroscopic techniques provides a comprehensive and self-validating characterization of 5-(2-Formylphenyl)-2-furoic acid.
Summary of Key Spectroscopic Signatures:
| Technique | Feature | Predicted Value |
| ¹H NMR | Aldehyde Proton (CHO) | ~10.2 ppm (s, 1H) |
| Carboxylic Proton (COOH) | ~13.5 ppm (br s, 1H) | |
| ¹³C NMR | Aldehyde Carbonyl (C=O) | ~192.0 ppm |
| Carboxylic Carbonyl (C=O) | ~160.0 ppm | |
| IR | Carboxylic O-H Stretch | 3300 - 2400 cm⁻¹ (broad) |
| Aldehyde C=O Stretch | ~1705 cm⁻¹ (strong) | |
| Carboxylic C=O Stretch | ~1685 cm⁻¹ (strong) | |
| HRMS | [M-H]⁻ | m/z 215.0344 |
| UV-Vis | λ_max | > 280 nm |
By systematically applying these protocols and interpreting the resulting data in the context of established chemical principles, researchers and drug development professionals can ensure the structural integrity and purity of 5-(2-Formylphenyl)-2-furoic acid, thereby building a foundation of trust and reliability for its use in subsequent applications.
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